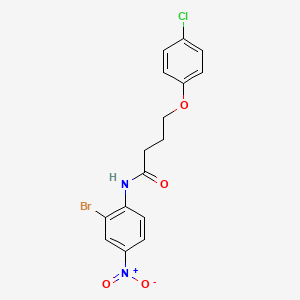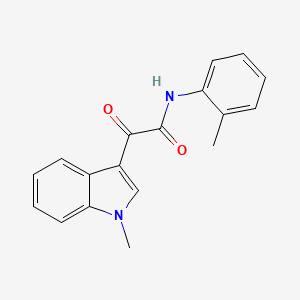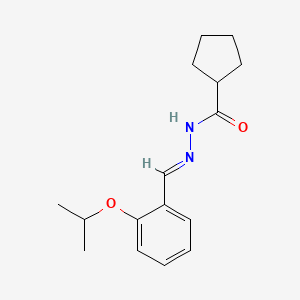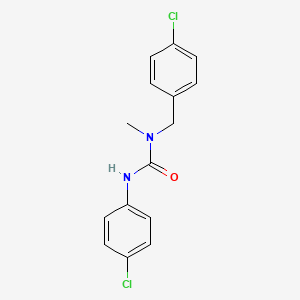![molecular formula C11H13FN2O4 B5189906 dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
dimethyl [(4-fluorophenyl)methylene]biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(4-fluorophenyl)methylene]biscarbamate, also known as DFC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a carbamate derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of dimethyl [(4-fluorophenyl)methylene]biscarbamate is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with various biomolecules, leading to changes in their structure and function. This can result in a range of biochemical and physiological effects, depending on the specific application.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of protein aggregation in neurodegenerative diseases, and the detection of reactive oxygen species in cells. These effects make this compound a valuable tool for researchers in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dimethyl [(4-fluorophenyl)methylene]biscarbamate in lab experiments is its ability to selectively interact with specific biomolecules, leading to changes in their structure and function. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving dimethyl [(4-fluorophenyl)methylene]biscarbamate, including the development of new fluorescent probes for detecting reactive oxygen species, the investigation of its potential as an anti-cancer agent, and the exploration of its role in protein aggregation in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of dimethyl [(4-fluorophenyl)methylene]biscarbamate typically involves the reaction of 4-fluorobenzaldehyde with dimethyl carbamate, using a suitable catalyst. The resulting product is a white crystalline solid that can be purified and used in various research applications.
Aplicaciones Científicas De Investigación
Dimethyl [(4-fluorophenyl)methylene]biscarbamate has been used in a range of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in cells, as a potential anti-cancer agent, and as a tool for studying the mechanisms of protein aggregation in neurodegenerative diseases.
Propiedades
IUPAC Name |
methyl N-[(4-fluorophenyl)-(methoxycarbonylamino)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-17-10(15)13-9(14-11(16)18-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCUICKWOMGWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)F)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5189832.png)
![3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5189840.png)
![2-chloro-5-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5189848.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)

![7-[(4-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B5189867.png)

![3-[(4-phenyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5189899.png)
![4-[(3-bromobenzoyl)amino]butanoic acid](/img/structure/B5189903.png)

![(3S)-4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5189926.png)

![4-{5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5189934.png)
